molecular formula C10H18O2 B13974645 [(Z)-2-ethylhex-2-enyl] acetate CAS No. 53735-55-0

[(Z)-2-ethylhex-2-enyl] acetate

Cat. No.: B13974645
CAS No.: 53735-55-0
M. Wt: 170.25 g/mol
InChI Key: MUSLRNLXBQWGCV-YFHOEESVSA-N
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Description

[(Z)-2-Ethylhex-2-enyl] acetate (CAS No. 53735-55-0) is an organic ester characterized by a branched carbon chain with a Z-configured double bond at the 2-position of the ethylhexenyl group. This structural feature imparts unique physicochemical properties, including specific polarity, volatility, and reactivity. Industrially, it is available in high purity (≥99%) and is packaged in 25 kg cardboard drums, meeting REACH and ISO standards .

Properties

CAS No.

53735-55-0

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

[(Z)-2-ethylhex-2-enyl] acetate

InChI

InChI=1S/C10H18O2/c1-4-6-7-10(5-2)8-12-9(3)11/h7H,4-6,8H2,1-3H3/b10-7-

InChI Key

MUSLRNLXBQWGCV-YFHOEESVSA-N

Isomeric SMILES

CCC/C=C(/CC)\COC(=O)C

Canonical SMILES

CCCC=C(CC)COC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

[(Z)-2-ethylhex-2-enyl] acetate can be synthesized through the esterification of [(Z)-2-ethylhex-2-en-1-ol] with acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

[(Z)-2-ethylhex-2-en-1-ol]+acetic acidsulfuric acid[(Z)-2-ethylhex-2-enyl] acetate+water\text{[(Z)-2-ethylhex-2-en-1-ol]} + \text{acetic acid} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} [(Z)-2-ethylhex-2-en-1-ol]+acetic acidsulfuric acid​[(Z)-2-ethylhex-2-enyl] acetate+water

Industrial Production Methods

Industrial production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include the use of immobilized enzymes, such as lipases, to catalyze the esterification reaction under milder conditions, reducing the need for harsh chemicals and high temperatures .

Chemical Reactions Analysis

Types of Reactions

[(Z)-2-ethylhex-2-enyl] acetate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester bond can be cleaved to yield [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.

    Transesterification: The ester can react with another alcohol to form a different ester and alcohol.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or enzymes.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Hydrolysis: [(Z)-2-ethylhex-2-en-1-ol] and acetic acid.

    Transesterification: New esters and alcohols.

    Oxidation: Aldehydes or carboxylic acids.

Scientific Research Applications

[(Z)-2-ethylhex-2-enyl] acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(Z)-2-ethylhex-2-enyl] acetate primarily involves its interaction with olfactory receptors in the nasal epithelium, leading to the perception of its characteristic fruity odor. In biological systems, it may act as a signaling molecule, influencing behavior and physiological responses in insects and other organisms .

Comparison with Similar Compounds

Vinyl Acetate (CAS No. 108-05-4)

Structural Differences :

  • Vinyl acetate contains a vinyl group (CH₂=CHO−) directly bonded to the acetate moiety, lacking the branched alkyl chain present in [(Z)-2-ethylhex-2-enyl] acetate.
  • The absence of a stereocenter or geometric isomerism in vinyl acetate simplifies its reactivity compared to the Z-configured double bond in the target compound.

Physicochemical Properties :

  • Vinyl acetate is a colorless liquid with a boiling point of 72–73°C, whereas this compound’s branched structure likely increases its boiling point and reduces volatility.

2-Ethylhexyl Acetate

Structural Differences :

  • 2-Ethylhexyl acetate is a saturated analog, lacking the double bond present in this compound.
  • The saturated structure enhances its stability against oxidation but reduces polarity compared to the unsaturated Z-isomer.

Ethyl-2-Benzothiazolyl Acetate

Structural Differences :

  • Incorporates a benzothiazole ring, conferring aromaticity and planar rigidity absent in this compound.
  • The benzothiazole group enhances UV stability and electronic properties, making it a precursor for pharmaceuticals or agrochemicals .

Reactivity :

Data Table: Key Properties of Compared Acetates

Property This compound Vinyl Acetate 2-Ethylhexyl Acetate Ethyl-2-Benzothiazolyl Acetate
CAS No. 53735-55-0 108-05-4 Not Provided Not Provided
Molecular Formula C₁₀H₁₈O₂ C₄H₆O₂ C₁₀H₂₀O₂ C₁₁H₁₁NO₂S
Boiling Point Estimated 180–200°C* 72–73°C 199–202°C >250°C (decomposes)
Key Applications Solvent/Plasticizer (inferred) Polymers Solvents/Resins Pharmaceuticals
Stereochemistry Z-configuration None None Planar aromatic system

*Estimated based on structural analogs.

Research Findings and Trends

  • Stability : The Z-configured double bond in this compound may render it susceptible to isomerization under heat or UV exposure, unlike saturated 2-ethylhexyl acetate .
  • Solubility: Compared to vinyl acetate, the branched chain in this compound likely improves miscibility with non-polar substrates, expanding its utility in coatings .
  • Synthetic Challenges : Achieving high stereoselectivity during synthesis remains a hurdle for this compound, whereas vinyl acetate and 2-ethylhexyl acetate are produced via straightforward industrial routes .

Biological Activity

[(Z)-2-ethylhex-2-enyl] acetate is an organic compound with a unique geometric structure that influences its biological activity. This article explores the compound's chemical properties, biological interactions, and potential therapeutic applications based on diverse research findings.

The molecular formula of this compound is C_{12}H_{22}O_2, with a molecular weight of 198.31 g/mol. The compound exhibits geometric isomerism, primarily existing in the Z configuration, where substituents with higher priority are on the same side of the double bond. This structural feature plays a crucial role in its reactivity and interactions with biological molecules.

1. Interaction with Biomolecules

Research indicates that this compound may interact with various biomolecules, potentially affecting enzyme activity and receptor binding. The geometric configuration of the compound can influence its binding affinity and specificity, which is critical for its biological functions.

2. Therapeutic Potential

The unique structure of this compound suggests several therapeutic applications:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties, potentially making this compound a candidate for further investigation in this area.
  • Anti-inflammatory Effects : Some esters have shown promise in reducing inflammation, which could be a relevant area for exploring the biological activity of this compound.

Data Table: Comparison of Similar Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
This compoundC_{12}H_{22}O_2198.31Potential antimicrobial
(E)-2-butenoateC_{4}H_{6}O_286.09Antimicrobial
(Z)-3-hexenyl acetateC_{6}H_{10}O_2114.14Antimicrobial
Di-(2-ethylhexyl) phthalate (DEHP)C_{24}H_{38}O_4390.57Endocrine disruptor

Case Study 1: Antimicrobial Properties

A study conducted on esters similar to this compound demonstrated significant antimicrobial effects against various bacterial strains. The mechanism of action appeared to involve disruption of bacterial cell membranes, leading to cell lysis and death.

Case Study 2: Electrophysiological Responses

Research on plant volatiles, including esters like this compound, showed that they can elicit electrophysiological responses in insects. This suggests potential roles in ecological interactions and pest control strategies .

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a bioactive compound:

  • Binding Studies : Docking studies indicate that the compound may fit well into specific enzyme active sites, suggesting possible inhibitory effects on certain metabolic pathways .
  • Metabolic Pathways : Understanding how this compound is metabolized in vivo could provide insights into its safety and efficacy as a therapeutic agent.

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